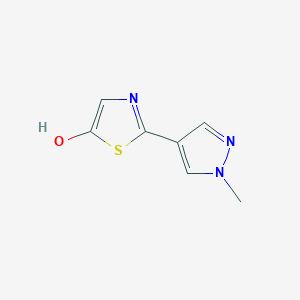

2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol” is a chemical compound with the CAS Number: 2155855-91-5 . It has a molecular weight of 181.22 . The compound is typically stored at -10 degrees Celsius and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides were synthesized from 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, substituted anilines or substituted benzylamines .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C7H7N3OS/c1-10-4-5(2-9-10)7-8-3-6(11)12-7/h2-4,11H,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at -10 degrees Celsius .

Applications De Recherche Scientifique

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as “2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The result revealed that compound 13 displayed superior antipromastigote activity .

Molecular Docking Studies

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Synthesis of Novel Heterocycles

“this compound” can be used in the synthesis of novel heterocycles. For instance, 2-(1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles were synthesized using simple procedures .

Preparation of Aminothiazoles

It is involved in several reactions as a reagent for the preparation of aminothiazoles . Aminothiazoles are known to have γ-secretase modulating properties .

Potential JAK2 Inhibitors for Myeloproliferative Disorders Therapy

The compound can be used in the preparation of amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .

TGF-β1 and Active A Signaling Inhibitors

Pyridine derivatives, which can be prepared using “this compound”, are known to inhibit TGF-β1 and active A signaling .

Inhibitors of c-Met Kinase for the Treatment of Cancer

MK-2461 analogs, which can be prepared using “this compound”, are known to inhibit c-Met kinase, which is beneficial for the treatment of cancer .

Antimicrobial, Anti-inflammatory, and Antihypertensive Activities

Pyrazoles, which include “this compound”, are known to exhibit antimicrobial, anti-inflammatory, and antihypertensive activities .

Orientations Futures

The future directions for “2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol” and similar compounds could involve further exploration of their potential pharmacological effects. For instance, hydrazine-coupled pyrazole derivatives have been suggested as potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to interact with a variety of biological targets .

Mode of Action

It is known that thiazole and imidazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Thiazole and imidazole derivatives have been found to impact a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, antifungal, antiviral, and antitumor activities .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that environmental factors can significantly impact the action of a compound .

Propriétés

IUPAC Name |

2-(1-methylpyrazol-4-yl)-1,3-thiazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-10-4-5(2-9-10)7-8-3-6(11)12-7/h2-4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVSPWYMBWAVGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(S2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-((3,4-Dimethylphenyl)sulfonyl)-6-fluoroquinolin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2407557.png)

![3-(2,6-dichlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407558.png)

![2-Chloro-N-[[2-[4-[(dimethylamino)methyl]phenyl]phenyl]methyl]acetamide](/img/structure/B2407561.png)

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]quinoxaline](/img/structure/B2407562.png)